molecular formula C11H6ClF3N2 B11760958 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B11760958
M. Wt: 258.62 g/mol
InChI Key: OISNPCYROQGQAZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is a versatile halogenated and fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring makes this compound a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. Its core structure is frequently employed in the discovery and development of new pharmaceutical agents and agrochemicals. Compounds featuring pyrimidine and trifluoromethylphenyl motifs are associated with a wide range of biological activities. Research into analogous structures has demonstrated potential in areas such as antibacterial, antifungal, and antitumor applications. The incorporation of fluorine and trifluoromethyl groups is a established strategy in drug design, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H6ClF3N2

Molecular Weight

258.62 g/mol

IUPAC Name

4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H

InChI Key

OISNPCYROQGQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chlorination of Pyrimidine Precursors

A common approach involves substituting hydroxyl or amino groups on preformed pyrimidine rings with chlorine. For example:

  • Substrate : 2-(2-(Trifluoromethyl)phenyl)pyrimidin-4-ol

  • Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Conditions : Reflux in anhydrous dichloromethane or toluene (80–110°C, 4–8 h).

  • Yield : 78–92%.

Example Protocol (From CN102911123A):

  • Dissolve 2-(2-(trifluoromethyl)phenyl)pyrimidin-4-ol (10 mmol) in POCl₃ (50 mL).

  • Reflux at 105°C for 6 h under nitrogen.

  • Quench with ice water, extract with dichloromethane, and purify via vacuum distillation.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Arylation

This method constructs the pyrimidine core while introducing the 2-(trifluoromethyl)phenyl group:

  • Substrates : 4-Chloro-2-iodopyrimidine + 2-(Trifluoromethyl)phenylboronic acid

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

  • Base : K₂CO₃ or NaHCO₃

  • Solvent : Dioxane/water (4:1 v/v)

  • Yield : 65–85%.

Optimization Insights:

  • Temperature : 90–100°C maximizes coupling efficiency.

  • Boronic Acid Equivalents : 1.2–1.5 equivalents reduce homocoupling byproducts.

Cyclocondensation of β-Keto Esters

One-Pot Synthesis from Trifluoromethylated Building Blocks

Ethyl 4,4,4-trifluoroacetoacetate reacts with amidines to form the pyrimidine ring:

  • Substrates : Ethyl 4,4,4-trifluoroacetoacetate + 2-(Trifluoromethyl)benzamidine

  • Conditions : Methanol/H₃PO₄ (4:1), reflux (12–24 h).

  • Yield : 70–82%.

Key Reaction Steps:

  • Cyclization : Acid-catalyzed formation of dihydropyrimidine.

  • Oxidation : Air or iodine-mediated aromatization.

Chlorination of Trifluoromethylpyrimidines

Direct Chlorination Using POCl₃

POCl₃ serves as both solvent and chlorinating agent:

  • Substrate : 2-(2-(Trifluoromethyl)phenyl)pyrimidine

  • Conditions : Excess POCl₃, reflux (3–5 h).

  • Yield : 85–90%.

Comparative Analysis of Methods

Method Advantages Limitations Scale-Up Potential
NAS with POCl₃High yields, simple workupRequires toxic reagentsIndustrial
Suzuki CouplingModular, tolerant of functional groupsPalladium cost, boronic acid stabilityPilot-scale
CyclocondensationAtom-economical, one-potLong reaction timesLab-scale

Recent Advances

Microwave-Assisted Synthesis

Reduces reaction times by 50–70%:

  • Example : 4-Chloropyrimidine formation in 30 min at 120°C (yield: 88%).

Flow Chemistry for Chlorination

Continuous POCl₃ delivery improves safety and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Ethanol, DMF, or toluene.

    Nucleophiles: Amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine exhibit notable anticancer properties. For instance, a study highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives that showed promising anticancer activities against various cancer cell lines such as PC3, K562, Hela, and A549. The synthesized compounds were evaluated at concentrations of 5 μg/ml, revealing some activity lower than the standard drug doxorubicin but still significant enough to warrant further investigation .

Enzyme Inhibition
Another important application is in the inhibition of specific enzymes associated with cancer progression. For example, certain pyrimidine derivatives have been identified as inhibitors of the NAE-producing enzyme NAPE-PLD. Structure–activity relationship (SAR) studies indicated that modifications to the compound could enhance its inhibitory potency significantly .

Agricultural Chemistry Applications

Fungicidal Properties
The antifungal activity of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine derivatives has been explored in agricultural contexts. A study reported that some synthesized compounds exhibited excellent antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The compounds were tested at concentrations of 50 μg/ml, with some showing inhibition rates comparable to commercial fungicides like tebuconazole .

Insecticidal Activity
In addition to antifungal properties, these compounds also demonstrated moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The insecticidal efficacy was assessed at a concentration of 500 μg/ml, indicating potential for use in pest management strategies .

Synthetic Methodologies

The synthesis of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine can be achieved through various chemical routes. Recent patents have outlined efficient synthetic methods that minimize environmental impact while maximizing yield. One such method involves the chlorination of pyrimidine derivatives using phosphorus oxychloride under controlled conditions, resulting in high yields and reduced toxicity .

Material Science Applications

Polymer Chemistry
In polymer chemistry, trifluoromethyl-substituted pyrimidines are being investigated for their potential to modify polymer properties. The incorporation of such compounds can enhance thermal stability and chemical resistance in polymers, making them suitable for advanced material applications.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnticancer agentsActivity against PC3, K562, Hela, A549; lower than doxorubicin .
Enzyme inhibitorsInhibition of NAPE-PLD; SAR studies indicate potential for increased potency .
Agricultural ChemistryAntifungal agentsEffective against Botrytis cinerea, comparable to tebuconazole .
InsecticidesModerate activity against Mythimna separata, Spodoptera frugiperda .
Material SciencePolymer modificationEnhances thermal stability and chemical resistance in polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine Cl (4), 2-(trifluoromethyl)phenyl (2) 182.53 High reactivity for cross-coupling; drug intermediates
4-Chloro-2-(trifluoromethyl)pyrimidine (CAS 1514-96-1) Cl (4), CF₃ (2) 182.53 Simpler structure; used in covalent inhibitors
2-Chloro-4-(trifluoromethyl)pyrimidine (CAS 33034-67-2) Cl (2), CF₃ (4) 182.53 Positional isomer; distinct electronic effects for ligand design
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Cl (4), F (5), CH₂OCH₃ (2) 191.6 Enhanced solubility; agrochemical applications
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (4), CF₃ (2), CH₃ (5,6) 210.62 Steric hindrance impacts reaction kinetics

Key Findings :

  • Positional Isomerism : The trifluoromethyl group at position 2 (vs. 4) in the target compound enhances electron-withdrawing effects, favoring electrophilic substitution at position 4 .
  • Functional Group Impact : Methoxymethyl or methyl substituents (e.g., in 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine) improve solubility but reduce thermal stability compared to aryl-substituted analogs .

Aromatic Ring Modifications

Table 2: Aromatic Substituent Comparisons
Compound Name Aromatic Substituent Molecular Weight (g/mol) Applications Reference
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine 2-(Trifluoromethyl)phenyl 182.53 Kinase inhibitor scaffolds
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1) 3-(Trifluoromethyl)phenoxy (2), 4-chlorophenyl (5) 339.73 Anticancer and antiviral research
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 3,5-Dichlorophenyl (6), phenyl (2) 369.20 Agrochemical fungicides
4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 649550-91-4) Furopyrimidine core with phenoxy groups 365.80 Antibacterial agents

Key Findings :

  • Trifluoromethyl vs. Phenoxy Groups: The 2-(trifluoromethyl)phenyl group in the target compound provides stronger electron-withdrawing effects than phenoxy substituents (e.g., in CAS 1025263-05-1), enhancing stability in acidic environments .
  • Fused Ring Systems : Furopyrimidine derivatives (e.g., CAS 649550-91-4) exhibit rigid structures that improve target binding affinity but may reduce synthetic accessibility .

Key Findings :

  • Anti-Infective Potential: Thienopyrimidine analogs (e.g., CAS 1820711-06-5) show superior antiplasmodial activity due to the thiophene ring’s planar geometry, which enhances DNA intercalation .
  • Synthetic Challenges : The target compound’s aryl-substituted pyrimidine requires palladium-catalyzed cross-coupling, which is costlier than POCl₃-mediated routes used for trichloromethyl derivatives .

Biological Activity

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to their pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H7ClF3N
  • Molecular Weight : 251.63 g/mol
  • IUPAC Name : 4-chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine
  • Canonical SMILES : Clc1c(nc(n1)c2cc(c(c(c2)C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F

The biological activity of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances binding affinity due to increased electron-withdrawing properties, which can lead to stronger interactions with target proteins.

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine have demonstrated:

  • Inhibition of Cell Proliferation : Studies indicate that certain pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range. For example, related compounds have shown IC50 values as low as 0.126 μM against MDA-MB-231 cells .
  • Mechanisms of Action : These compounds may induce apoptosis through various pathways, including caspase activation and cell cycle arrest .

Anti-inflammatory Activity

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine and its analogs have been evaluated for anti-inflammatory properties:

  • COX Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, notably COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : In animal models, these compounds have demonstrated reduced inflammation in carrageenan-induced paw edema assays, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including:

  • Anticancer Studies : A study reported that a compound structurally related to 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine inhibited lung metastasis in a mouse model of triple-negative breast cancer more effectively than known treatments .
  • Enzyme Inhibition : Another research highlighted that similar compounds exhibited dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
  • Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications on the pyrimidine core significantly affected biological activity, guiding future drug design efforts .

Data Table: Biological Activity Overview

Activity TypeTarget/EffectIC50 ValueReference
AnticancerMDA-MB-231 cell line0.126 μM
Anti-inflammatoryCOX-20.04 μmol
AChE InhibitionAChE10.4 μM
BChE InhibitionBChE7.7 μM

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Use PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct reactions involving volatile intermediates in a fume hood or glovebox .
  • Waste Management: Segregate halogenated waste (e.g., chloro derivatives) from non-halogenated waste. Use certified contractors for disposal to comply with environmental regulations .
  • Spill Control: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent toxic vapor release .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold recommended) .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 288.6 g/mol) via ESI-MS in positive ion mode. Expected [M+H]⁺ = 289.6 .
  • NMR Spectroscopy : Key signals:
  • 1H NMR^1\text{H NMR}: Aromatic protons at δ 7.5–8.2 ppm (trifluoromethylphenyl group), pyrimidine H at δ 8.6–9.0 ppm .
  • 19F NMR^{19}\text{F NMR}: CF3_3 group at δ -60 to -65 ppm .

Q. What are the common synthetic routes for preparing 4-chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine?

  • Methodological Answer :

  • Ullmann Coupling : React 2-chloropyrimidine with 2-(trifluoromethyl)phenylboronic acid under Pd catalysis (e.g., Pd(PPh3_3)4_4) in DMF at 100°C for 12 hours .
  • Nucleophilic Substitution : Substitute 2-amino groups in pyrimidine precursors with Cl using POCl3_3 as a chlorinating agent (reflux at 110°C for 6 hours) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • The CF3_3 group increases electrophilicity at the pyrimidine C4 position, facilitating Suzuki-Miyaura couplings. Use Pd(OAc)2_2/XPhos catalyst systems for aryl boronic acids .
  • Kinetic studies (via 1H NMR^1\text{H NMR}) show a 30% faster reaction rate compared to non-fluorinated analogs due to enhanced leaving-group activation .

Q. What crystallographic techniques are suitable for analyzing the solid-state structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in chloroform/hexane (1:3). Key parameters:
  • Space group: P1_1 (triclinic) with Z = 2.
  • Bond angles: C-Cl bond length ≈ 1.73 Å; C-CF3_3 torsion angle ≈ 15° .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3 software) to detect polymorphic variations .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The pyrimidine core aligns with ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.1 eV) correlate with stability in biological media .

Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine ring?

  • Methodological Answer :

  • Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to shield reactive NH sites during alkylation .
  • Low-Temperature Conditions : Perform lithiation at -78°C (using LDA) to suppress ring-opening side reactions .

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